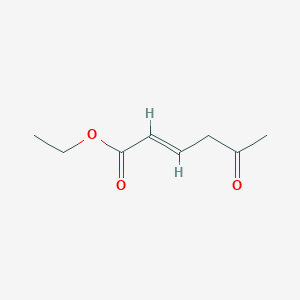

Ethyl 5-oxohex-2-enoate

Description

Significance of Alpha,Beta-Unsaturated Carbonyl Systems in Chemical Synthesis

Alpha,beta-unsaturated carbonyl compounds are a cornerstone of organic chemistry, serving as pivotal intermediates in a multitude of synthetic transformations. Their importance stems from the electronic conjugation between the carbon-carbon double bond and the carbonyl group. This arrangement creates a system with two electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon, providing chemists with a powerful tool for carbon-carbon bond formation. ambeed.comwikipedia.orgmasterorganicchemistry.com These compounds are key precursors in the synthesis of numerous natural products, pharmaceuticals, and materials. wikipedia.orgresearchgate.net

Strategic Position of Ethyl 4-oxobut-2-enoate as a Versatile Synthetic Intermediate

Ethyl 4-oxobut-2-enoate holds a strategic position as a versatile synthetic intermediate due to its unique combination of functional groups. The presence of the aldehyde allows for a range of classical carbonyl reactions, while the α,β-unsaturated ester moiety can participate in a variety of transformations, including Michael additions and cycloadditions. This dual functionality enables the construction of complex molecular architectures from a relatively simple starting material. For instance, it is a key component in the synthesis of various heterocyclic compounds and has been utilized in the total synthesis of natural products. nih.govnih.gov

Historical Context and Evolution of Research on Beta-Keto Esters and Enones

The study of β-keto esters and enones has a rich history, dating back to the foundational discoveries in organic chemistry. The Claisen condensation, first described in the late 19th century, provided one of the earliest methods for the synthesis of β-keto esters. wikipedia.org Similarly, the groundwork for understanding the reactivity of enones was laid with the discovery of the Michael reaction in 1887, which demonstrated the propensity of these systems to undergo conjugate addition. wikipedia.org Over the decades, research has evolved from simply understanding the fundamental reactivity of these compounds to developing highly selective and stereocontrolled transformations. The Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation, is a classic example of how the unique reactivity of enones can be harnessed for ring formation and is a cornerstone in steroid synthesis. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Modern research continues to expand the synthetic utility of these compounds through the development of new catalytic systems and asymmetric methodologies.

Scope and Objectives of Academic Research Pertaining to the Chemical Compound

Academic research involving Ethyl 4-oxobut-2-enoate and related α,β-unsaturated systems is focused on several key objectives. A primary goal is the development of novel synthetic methodologies that utilize its unique reactivity. This includes the design of new catalysts for enantioselective transformations, allowing for the synthesis of chiral molecules with high optical purity. Researchers are also exploring its application as a building block in the total synthesis of complex natural products and medicinally relevant compounds. nih.govnih.gov Furthermore, there is ongoing investigation into its participation in various cycloaddition reactions, such as the Diels-Alder reaction, to construct polycyclic systems. wikipedia.orgresearchgate.netorganic-chemistry.org The ultimate aim is to expand the synthetic chemist's toolbox and enable the efficient and elegant construction of valuable molecules.

Chemical and Physical Properties of Ethyl 4-oxobut-2-enoate

| Property | Value |

| Molecular Formula | C₆H₈O₃ |

| CAS Number | 2960-66-9 |

| Appearance | Colorless to light yellow clear liquid |

| Solubility | Slightly soluble in water (2.6 g/L at 25°C) |

| Synonyms | Ethyl trans-4-oxo-2-butenoate, Ethyl fumaraldehydate |

Key Reactions Involving Ethyl 4-oxobut-2-enoate

| Reaction Type | Description |

| Michael Addition | The β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack. This reaction is widely used for the formation of new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.comyoutube.com |

| Diels-Alder Reaction | As a dienophile, it can react with conjugated dienes to form six-membered rings, a powerful tool for constructing cyclic and polycyclic systems. wikipedia.orgresearchgate.netorganic-chemistry.org |

| Robinson Annulation | This reaction sequence, involving a Michael addition followed by an intramolecular aldol condensation, uses α,β-unsaturated ketones to form six-membered rings. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.com |

| Grignard Reaction | The aldehyde functionality can react with organometallic reagents like Grignard reagents to form secondary alcohols. rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

ethyl (E)-5-oxohex-2-enoate |

InChI |

InChI=1S/C8H12O3/c1-3-11-8(10)6-4-5-7(2)9/h4,6H,3,5H2,1-2H3/b6-4+ |

InChI Key |

SHKOZYBDKQPUBR-GQCTYLIASA-N |

Isomeric SMILES |

CCOC(=O)/C=C/CC(=O)C |

Canonical SMILES |

CCOC(=O)C=CCC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 5 Oxohex 2 Enoate

Convergent and Divergent Synthetic Routes to the Chemical Compound

The synthesis of ethyl 5-oxohex-2-enoate can be achieved through various convergent and divergent pathways, allowing for the strategic construction of the carbon skeleton and introduction of the required functional groups.

Olefination Strategies: Horner-Wadsworth-Emmons (HWE) Approaches and Variants

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefination chemistry and a powerful tool for the synthesis of α,β-unsaturated esters like this compound. wikipedia.orgorganic-chemistry.orgconicet.gov.ar This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, this typically involves the reaction of a phosphonate, such as triethyl phosphonoacetate, with a suitable keto-aldehyde precursor.

The HWE reaction is renowned for its high E-selectivity, yielding predominantly the trans-isomer of the α,β-unsaturated ester. wikipedia.orgorganic-chemistry.org The mechanism proceeds through the deprotonation of the phosphonate to form a nucleophilic carbanion, which then adds to the carbonyl of the aldehyde. Subsequent elimination of a dialkylphosphate salt generates the alkene. wikipedia.org A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, facilitating its removal during workup. organic-chemistry.org

Variations of the HWE reaction, such as the Still-Gennari modification, offer access to Z-olefins with high stereoselectivity by employing trifluoroethyl phosphonates and specific base/solvent systems. youtube.com While the classical HWE conditions favor the E-isomer, this modification provides a complementary route to the less stable Z-isomer. youtube.com The choice between the classical HWE and its variants allows for precise control over the double bond geometry in the final product.

The HWE reaction has been widely applied in the synthesis of complex natural products, demonstrating its reliability and broad functional group tolerance. conicet.gov.argriffith.edu.au Its application in the preparation of this compound and related structures highlights its importance in modern organic synthesis. griffith.edu.au

Table 1: Key Features of the Horner-Wadsworth-Emmons Reaction

| Feature | Description |

| Reactants | Stabilized phosphonate carbanion and an aldehyde or ketone. wikipedia.orgorganic-chemistry.org |

| Product | Predominantly E-alkene (α,β-unsaturated ester). wikipedia.orgorganic-chemistry.org |

| Byproduct | Water-soluble dialkylphosphate salt. organic-chemistry.org |

| Stereoselectivity | High E-selectivity under classical conditions. wikipedia.orgorganic-chemistry.org |

| Variants | Still-Gennari modification for Z-selectivity. youtube.com |

Condensation and Alkylation Reactions for Carbon-Carbon Bond Formation

Condensation reactions provide a fundamental approach to the construction of the carbon framework of this compound. Acyloin-type condensation reactions of α,β-unsaturated esters have been utilized for the synthesis of related cyclic β-keto esters. researchgate.net For instance, the condensation of ethyl cinnamate (B1238496) in the presence of sodium has been employed to prepare ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate. researchgate.net While this specific example leads to a cyclic product, the underlying principles of carbon-carbon bond formation through condensation are relevant.

Aldol-type condensations, followed by dehydration, can also be envisioned as a route to the enone moiety of the target molecule. This would involve the reaction of a suitable ketone enolate with an α-keto ester or a related electrophile.

Alkylation reactions represent another key strategy. The alkylation of a pre-formed enolate of a β-keto ester with a suitable electrophile can introduce the necessary carbon chain. For example, the enolate of ethyl acetoacetate (B1235776) could be alkylated with a three-carbon electrophile containing a protected aldehyde or a precursor to the double bond.

Rearrangement Reactions: Claisen Rearrangement and Analogous Transformations to 6-oxohex-2-enoates

The Claisen rearrangement is a powerful and reliable wikipedia.orgwikipedia.org-sigmatropic rearrangement for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The classic reaction involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com This methodology is particularly relevant for the synthesis of γ,δ-unsaturated esters, which are structurally related to the target molecule.

Several variations of the Claisen rearrangement have been developed to enhance its scope and utility. wikipedia.org The Johnson-Claisen rearrangement, for instance, utilizes an allylic alcohol and an orthoester in the presence of a weak acid catalyst to produce a γ,δ-unsaturated ester. wikipedia.org The Ireland-Claisen rearrangement proceeds under milder conditions and involves the reaction of an allylic carboxylate with a strong base to form a silyl (B83357) ketene (B1206846) acetal, which then rearranges. wikipedia.org

While the direct synthesis of this compound via a standard Claisen rearrangement is not straightforward, analogous transformations leading to 6-oxohex-2-enoates are conceivable. These could then be further manipulated to afford the target structure. The development of Lewis acid-catalyzed Claisen rearrangements has further expanded the possibilities, allowing for reactions to occur under milder conditions and with enhanced stereocontrol. princeton.edu

The Claisen rearrangement is not only a powerful synthetic tool in the laboratory but also finds parallels in nature, such as in the biosynthesis of chorismate. masterorganicchemistry.com

Metal-Catalyzed and Organocatalytic Preparations

Modern synthetic chemistry increasingly relies on metal-catalyzed and organocatalytic methods to achieve high efficiency and selectivity. While specific examples for the direct synthesis of this compound are not prevalent in the provided search results, the principles of these catalytic approaches are highly applicable.

Metal-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, could be employed to construct the carbon skeleton. For example, the coupling of a vinylogous ester with a suitable organometallic reagent could be a viable strategy.

Organocatalysis, which utilizes small organic molecules as catalysts, offers a green and often highly stereoselective alternative to metal catalysis. Aldol (B89426) and Michael reactions, catalyzed by amines or other small organic molecules, could be used to form the key carbon-carbon bonds in the synthesis of precursors to this compound.

Flow Chemistry and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes. These principles advocate for the prevention of waste, high atom economy, the use of less hazardous chemicals, and energy efficiency. nih.gov The use of catalytic methods, as mentioned above, aligns well with these principles by reducing the need for stoichiometric reagents. nih.gov

Flow chemistry, the continuous synthesis of chemical compounds in a reactor, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for telescoped reactions, where multiple synthetic steps are performed in a continuous sequence without isolation of intermediates. rsc.orgresearchgate.net The synthesis of building blocks like ethyl isocyanoacetate has been successfully demonstrated using flow chemistry, highlighting the potential of this technology for the efficient production of a wide range of chemical intermediates. rsc.orgresearchgate.net The application of flow chemistry to the synthesis of this compound could lead to a more sustainable and efficient manufacturing process.

Precursor Chemistry and Starting Material Considerations

The choice of starting materials is a critical aspect of any synthetic plan. For the synthesis of this compound, a variety of readily available and economically viable precursors can be considered.

Table 2: Potential Precursors for the Synthesis of this compound

| Precursor | Synthetic Strategy |

| Triethyl phosphonoacetate | Horner-Wadsworth-Emmons reaction |

| Levulinic acid (4-oxopentanoic acid) | Esterification and subsequent olefination |

| Ethyl acetoacetate | Alkylation followed by further transformations |

| Allyl alcohol | Johnson-Claisen or Ireland-Claisen rearrangement |

| 3-Buten-2-one (Methyl vinyl ketone) | Michael addition of an acetate (B1210297) enolate equivalent |

The selection of the optimal precursor will depend on the chosen synthetic route, cost considerations, and the desired scale of the synthesis. For instance, levulinic acid, a bio-based platform chemical, represents a sustainable starting material. Its conversion to this compound would involve esterification followed by a selective olefination reaction at the ketone position.

Derivatization of Simpler Esters and Ketones

The construction of the α,β-unsaturated ester moiety of this compound can be effectively achieved through the derivatization of more readily available esters and ketones. A prominent strategy in this regard is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of a ketone with a phosphonate carbanion, offering excellent control over the stereochemistry of the resulting alkene and generally providing high yields.

In a typical synthesis, a phosphonate ester, such as triethyl phosphonoacetate, is deprotonated with a suitable base to generate a nucleophilic phosphonate carbanion. This carbanion then reacts with a ketone, in this case, a derivative of levulinic acid like ethyl levulinate. The reaction proceeds through a betaine-like intermediate which subsequently eliminates a phosphate salt to yield the desired α,β-unsaturated ester. The HWE reaction is particularly advantageous as the phosphate byproduct is water-soluble, facilitating its removal from the reaction mixture.

A representative procedure for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction is outlined below:

Reaction Scheme:

Detailed research findings for this transformation, based on analogous reactions reported in the literature, are summarized in the following table:

| Reagent/Condition | Detail | Purpose/Comment |

| Phosphonate | Triethyl phosphonoacetate | Provides the two-carbon unit and the ethyl ester functionality. |

| Ketone | Ethyl levulinate | Serves as the four-carbon backbone containing the keto group. |

| Base | Sodium hydride (NaH) | A strong base required to deprotonate the phosphonate ester. |

| Solvent | Tetrahydrofuran (THF), anhydrous | An aprotic solvent that effectively solvates the reactants. |

| Temperature | 0 °C to room temperature | Initial deprotonation is often carried out at a lower temperature. |

| Reaction Time | 2-12 hours | Varies depending on the specific substrates and reaction scale. |

| Workup | Aqueous workup | To remove the water-soluble phosphate byproduct. |

| Purification | Column chromatography | To isolate the pure this compound. |

| Typical Yield | 70-90% | Based on yields for similar HWE reactions. |

This methodology showcases a reliable and high-yielding route to this compound from simple and commercially available starting materials.

Utilization of Platform Molecules in the Synthesis of the Chemical Compound

The synthesis of this compound can be made more sustainable by utilizing platform molecules derived from renewable biomass. Levulinic acid is a key platform chemical that can be produced from the acid-catalyzed hydrolysis of lignocellulosic biomass. rsc.org This versatile molecule serves as a direct precursor to ethyl levulinate, a key starting material in one of the primary synthetic routes to this compound.

The conversion of levulinic acid to ethyl levulinate is typically achieved through Fischer esterification, where levulinic acid is reacted with ethanol (B145695) in the presence of an acid catalyst. nih.gov Various catalysts have been explored for this transformation, including homogeneous mineral acids and, more recently, solid acid catalysts which offer advantages in terms of separation and reusability. nih.gov

A study on the greener olefination of levulinic acid to produce alkenoic acids via a Wittig reaction highlights the potential of this platform molecule. aidic.it Although this study focuses on the synthesis of the corresponding carboxylic acid, the principles are directly applicable to the synthesis of the ethyl ester. The process involves the reaction of levulinic acid with a phosphonium (B103445) ylide generated in situ. aidic.it

The following table summarizes research findings on the synthesis of ethyl levulinate from levulinic acid, a crucial step in the biomass-to-Ethyl 5-oxohex-2-enoate pathway:

| Starting Material | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Ethyl Levulinate (%) | Reference |

| Levulinic Acid | Nanosized TiO2 | n-Butanol | 120 | 8 | 77.6 (as n-butyl levulinate) | nih.gov |

| Levulinic Acid | Sulfonic acid-functionalized UiO-66 | - | 140 | - | High (for conversion to γ-valerolactone) | acs.org |

| Levulinic Acid | Supported Ru catalysts | - | - | - | High (for conversion to ethyl valerate) | rsc.org |

| Levulinic Acid | Lipase on AgAu-Fe3O4@tartaric acid NPs | Ethanol | 45 | 12 | 90 | cetjournal.it |

The efficient conversion of biomass-derived levulinic acid into ethyl levulinate provides a sustainable and environmentally friendly starting point for the synthesis of this compound. The subsequent Horner-Wadsworth-Emmons reaction, as detailed in the previous section, completes the synthesis of the target molecule. This two-step sequence, starting from a renewable feedstock, represents a significant advancement in the green synthesis of valuable chemical intermediates.

Elucidation of Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Character of the Enone and Ester Moieties

Ethyl 5-oxohex-2-enoate possesses a bifunctional structure, incorporating both an α,β-unsaturated ketone (enone) and an ethyl ester group. This arrangement dictates its reactivity, primarily characterized by distinct electrophilic centers. The enone moiety is a classic Michael acceptor. masterorganicchemistry.comyoutube.com The electronic communication between the ketone's carbonyl group and the carbon-carbon double bond renders the β-carbon (C4) electron-deficient and thus highly electrophilic. youtube.comyoutube.com This makes it a prime target for attack by soft nucleophiles in a conjugate or 1,4-addition reaction. youtube.comyoutube.com

The carbonyl carbons of both the ketone (C5) and the ester (C1) also exhibit electrophilic character and are susceptible to direct nucleophilic attack (1,2-addition). However, for many nucleophiles, particularly stabilized enolates, conjugate addition to the β-carbon is the kinetically and thermodynamically favored pathway. masterorganicchemistry.comyoutube.com The ester group, being an electron-withdrawing group, further enhances the electrophilicity of the enone system.

While the molecule's primary role in reactions is that of an electrophile, the α-protons (at C2) are acidic and can be removed by a strong base to form a nucleophilic enolate. However, its utility as a Michael acceptor is its most prominent chemical feature. masterorganicchemistry.com

Michael Addition Reactions: Scope, Stereoselectivity, and Mechanistic Pathways

The Michael addition is a cornerstone of the reactivity of this compound, allowing for the formation of a new carbon-carbon bond at the β-position. masterorganicchemistry.com The reaction involves the addition of a nucleophile, known as a Michael donor, to the electrophilic β-carbon of the enone system. youtube.com

The general mechanism proceeds in three key steps:

Enolate Formation: A base abstracts a proton from the Michael donor (e.g., a malonic ester or a β-ketoester) to form a resonance-stabilized enolate. masterorganicchemistry.com

Conjugate Addition: The nucleophilic enolate attacks the β-carbon of this compound, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. masterorganicchemistry.comyoutube.com

Protonation: The resulting enolate is protonated, often by a workup step with a mild acid, to yield the final 1,5-dicarbonyl compound. masterorganicchemistry.comyoutube.com

The scope of Michael donors is broad and includes stabilized carbanions derived from dicarbonyl compounds, cyanoesters, nitroalkanes, and organocuprates (Gilman reagents). youtube.comrsc.org The choice of nucleophile is critical; soft, resonance-stabilized nucleophiles preferentially undergo 1,4-addition, whereas hard nucleophiles (like organolithium reagents) may favor direct 1,2-addition to the carbonyl carbon. youtube.com

Significant advancements have been made in rendering the Michael addition of nucleophiles to enoates enantioselective through the use of chiral organocatalysts. Research on 4-oxo-enoates, which are structurally analogous to this compound, demonstrates that chiral primary amines or thiourea-based catalysts can facilitate highly stereocontrolled additions. rsc.org For instance, the addition of nitroalkanes to 4-oxo-enoates has been achieved with excellent yields and enantioselectivities. rsc.org These catalysts work by forming a transient chiral iminium ion with the enoate or by activating the nucleophile and electrophile through hydrogen bonding, thereby directing the nucleophilic attack to one face of the molecule. beilstein-journals.org

Table 1: Representative Data for Organocatalytic Michael Addition to Oxo-Enoates rsc.org

| Catalyst Loading (mol%) | Nucleophile | Yield (%) | Enantiomeric Excess (ee %) |

|---|

This methodology provides a powerful route to chiral γ-keto esters, which are valuable synthetic intermediates. rsc.org

The structure of this compound is well-suited for tandem or cascade reactions, where an initial Michael addition triggers subsequent intramolecular transformations. A Michael addition product still contains ketone and ester functionalities, which can participate in further reactions without the need to isolate the intermediate. beilstein-journals.org

For example, a Michael addition could be the first step in a sequence followed by an intramolecular aldol (B89426) condensation or Claisen-type cyclization. Such cascade sequences, often promoted by a single catalyst, are highly efficient for constructing complex cyclic molecules from simple acyclic precursors. Organocatalytic approaches have been developed for domino oxa-Michael–Michael reactions and Michael-aldol cascades, leading to the synthesis of highly functionalized cyclic systems. beilstein-journals.org

Cyclization Reactions and Heterocycle Formation

The dual functionality of this compound makes it a versatile precursor for the synthesis of various carbocyclic and heterocyclic ring systems. The ketone and ester groups provide reactive handles for cyclization, often after an initial intermolecular reaction like a Michael addition.

Following a Michael addition, the resulting 1,5-dicarbonyl structure of the adduct can undergo intramolecular cyclization. For instance, treatment with a base can induce an intramolecular aldol reaction between a carbon α to one carbonyl group and the other carbonyl group, leading to the formation of a six-membered ring. Similarly, an intramolecular Claisen condensation between an enolate and the ester group can also lead to cyclic β-keto ester products. Research on the organocatalytic cascade Michael addition-cyclization of diones with enoates has shown the formation of bicyclic hemiacetals in excellent yield and enantioselectivity, highlighting the potential for this compound to participate in similar transformations to create fused ring systems. researchgate.net

The 1,5-dicarbonyl motif, or the enone system itself, is a key synthon for building heterocycles. The reaction of this compound with dinucleophiles such as hydrazine (B178648) or substituted hydrazines can lead to the formation of five- or six-membered heterocycles. For example, condensation of hydrazine with the ketone carbonyl followed by an intramolecular attack on the ester carbonyl would be a direct route to pyridazinone derivatives.

Table 2: Summary of Potential Cyclization Reactions

| Reaction Type | Reactant Partner | Resulting Heterocycle/Ring System |

|---|---|---|

| Intramolecular Aldol Reaction | (Post-Michael Addition) | Cyclohexene derivative |

| Intramolecular Claisen Condensation | (Post-Michael Addition) | Cyclic β-keto ester |

| Condensation/Cyclization | Hydrazine | Pyridazinone |

| Condensation/Cyclization | Substituted Hydrazines | N-Substituted Pyridazinones |

Oxidative and Reductive Transformations of the Chemical Compound

The presence of both a reducible α,β-unsaturated system and a ketone functionality, alongside an oxidizable enoate double bond, allows for a variety of oxidative and reductive transformations of this compound. The selectivity of these reactions is highly dependent on the choice of reagents and reaction conditions.

Reductive Transformations

The reduction of this compound can proceed via several pathways, targeting either the carbon-carbon double bond, the ketone, or both.

Conjugate Reduction: The α,β-unsaturated ester moiety is susceptible to conjugate reduction, also known as 1,4-addition. This process selectively reduces the carbon-carbon double bond, leaving the carbonyl groups intact. A variety of catalytic systems have been developed for this purpose. For instance, copper-catalyzed conjugate reductions using hydrosilanes as the reducing agent are a common method for selectively reducing the double bond of α,β-unsaturated esters. The mechanism typically involves the formation of a copper hydride species which then adds to the β-position of the enoate.

Chemoselective Ketone Reduction: Selective reduction of the ketone group in the presence of the α,β-unsaturated ester can be achieved using specific reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) under carefully controlled conditions can preferentially reduce the ketone over the less reactive ester and enoate.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the ketone and the ester functionalities, leading to the corresponding diol.

Table 1: Reductive Transformations of this compound

| Reagent/Catalyst | Targeted Functional Group | Product |

| Copper Hydride (from hydrosilane) | C=C double bond | Ethyl 5-oxohexanoate |

| Sodium Borohydride (NaBH₄) | Ketone | Ethyl 5-hydroxyhex-2-enoate |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | Hexane-1,5-diol |

Oxidative Transformations

The primary site for oxidation in this compound is the carbon-carbon double bond of the enoate system.

Epoxidation: The electron-deficient double bond of the α,β-unsaturated ester can be epoxidized. While traditional peroxy acids like m-CPBA can be used, the reaction can be sluggish due to the electron-withdrawing nature of the carbonyl group. A more effective method involves the use of hydrogen peroxide in the presence of a base, such as sodium hydroxide (B78521). The hydroperoxide anion, a strong nucleophile, attacks the β-carbon in a Michael-type addition, followed by intramolecular displacement of hydroxide to form the epoxide ring.

Oxidative Cleavage: Stronger oxidizing agents, such as ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide), or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can lead to the cleavage of the carbon-carbon double bond, resulting in the formation of smaller carboxylic acid and aldehyde fragments.

Table 2: Oxidative Transformations of this compound

| Reagent | Transformation | Product(s) |

| Hydrogen Peroxide/NaOH | Epoxidation | Ethyl 2,3-epoxy-5-oxohexanoate |

| Ozone (O₃), then DMS | Oxidative Cleavage | Ethyl 3-oxobutanoate and Glyoxal |

Substitutional and Elimination Reactions Involving the Chemical Compound

The electrophilic nature of the β-carbon in the α,β-unsaturated ester system makes it a prime site for nucleophilic substitution reactions, specifically through a conjugate addition mechanism. Elimination reactions are also relevant, particularly in the context of its synthesis.

Substitutional Reactions (Conjugate Addition)

The most significant substitution-type reaction for this compound is the Michael addition, a 1,4-conjugate addition of a nucleophile. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Mechanism of Michael Addition: The reaction is typically catalyzed by a base, which deprotonates a pronucleophile to generate the active nucleophile (e.g., an enolate, an amine, or a thiolate). This nucleophile then attacks the electrophilic β-carbon of the α,β-unsaturated ester. The resulting enolate intermediate is then protonated to yield the 1,4-adduct.

Common Nucleophiles: A wide array of nucleophiles can be employed in the Michael addition to this compound. These include:

Carbon Nucleophiles: Enolates derived from ketones, esters (like ethyl acetoacetate), and malonates are frequently used to form new carbon-carbon bonds.

Nitrogen Nucleophiles: Primary and secondary amines readily add to the β-position to form β-amino esters.

Sulfur Nucleophiles: Thiols are excellent nucleophiles for Michael additions, leading to the formation of β-thioethers.

Table 3: Michael Addition Reactions of this compound

| Nucleophile | Product |

| Ethyl Acetoacetate (B1235776) (in presence of base) | Diethyl 2-(3-oxobutyl)succinate |

| Ammonia | Ethyl 3-amino-5-oxohexanoate |

| Ethanethiol | Ethyl 3-(ethylthio)-5-oxohexanoate |

Elimination Reactions

Elimination reactions are often involved in the synthesis of α,β-unsaturated esters like this compound. For instance, a common synthetic route involves the dehydration of a β-hydroxy ester. While not a reaction of the title compound, it is a key reaction involving a precursor and is crucial for its formation.

Another relevant elimination is the selenoxide elimination. A selenium-containing group can be introduced at the α-position of the corresponding saturated ester, followed by oxidation to the selenoxide. This selenoxide then undergoes a syn-elimination upon heating to introduce the α,β-unsaturation.

Applications of Ethyl 5 Oxohex 2 Enoate in Complex Organic Synthesis

Building Block for Multifunctional Scaffolds

The inherent reactivity of ethyl 5-oxohex-2-enoate makes it an ideal starting material for the construction of multifunctional scaffolds. The presence of both an electrophilic α,β-unsaturated system and a ketone carbonyl group allows for sequential or one-pot reactions to introduce multiple points of diversity. For instance, the Michael addition of a nucleophile to the β-position of the unsaturated ester, followed by a reaction at the ketone, can rapidly generate complex and highly functionalized molecules.

Role in Total Synthesis Strategies for Natural Products and Analogues

While direct and explicit examples of the use of this compound in the total synthesis of specific, named natural products are not extensively documented in readily available literature, its structural motifs are present in many complex natural products. The Robinson annulation reaction, a powerful method for the formation of six-membered rings, is a key application where this compound can serve as a crucial component. juniperpublishers.comnih.gov This reaction has been instrumental in the synthesis of a wide array of terpenes and steroids. juniperpublishers.com

A classic example of a Robinson annulation product is the Wieland-Miescher ketone, a versatile intermediate in the synthesis of numerous steroids and other bioactive molecules. researchgate.netwikipedia.orgrsc.org The synthesis of the Wieland-Miescher ketone itself involves the reaction of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone. wikipedia.org this compound, as an analogue of methyl vinyl ketone, can be employed in similar reactions to generate functionalized Wieland-Miescher ketone analogues, which are valuable precursors for a variety of natural products. researchgate.netucl.ac.uk

Precursor to Biologically Relevant Molecular Architectures

The cyclohexenone core structure, readily accessible through the Robinson annulation of this compound, is a common feature in a multitude of biologically active compounds. These architectures are known to exhibit a range of pharmacological properties, making them attractive targets for medicinal chemistry. The ability to introduce various substituents onto the cyclohexenone ring by choosing appropriate reaction partners for this compound allows for the generation of libraries of compounds for biological screening.

Synthesis of Polyfunctionalized Aliphatic and Alicyclic Compounds

The dual reactivity of this compound is a significant advantage in the synthesis of polyfunctionalized aliphatic and alicyclic compounds. The Michael addition reaction is a prime example of its utility. masterorganicchemistry.com In this reaction, a wide range of nucleophiles, known as Michael donors, can add to the β-carbon of the α,β-unsaturated ester system. masterorganicchemistry.com

This initial conjugate addition can be followed by an intramolecular reaction, such as an aldol (B89426) condensation, to construct cyclic systems. The Robinson annulation is a classic example of this, where the Michael adduct formed from the reaction of a ketone enolate with this compound undergoes an intramolecular aldol condensation to yield a substituted cyclohexenone. masterorganicchemistry.comscribd.com This two-step sequence in a single pot provides a straightforward route to highly functionalized six-membered rings. juniperpublishers.com

Table 1: Examples of Michael Donors for Reaction with this compound

| Michael Donor | Resulting Adduct Type |

| Enolates of Ketones | 1,5-Diketone |

| Enolates of Esters | Keto-diester |

| Enamines | γ-Keto-enamine |

| Organocuprates (Gilman reagents) | γ-Keto-ester with β-alkylation |

| Thiols | β-Thio-γ-keto-ester |

This table illustrates the versatility of this compound in reacting with various nucleophiles to generate diverse and complex molecular structures.

Integration into Cascade and Domino Reactions

The multiple reactive centers within this compound make it an excellent substrate for cascade and domino reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation without the need to isolate intermediates, offer significant advantages in terms of efficiency and atom economy.

An aza-Robinson annulation strategy, for instance, has been developed using a conjugate addition of cyclic imides to vinyl ketones, followed by an intramolecular aldol condensation. nih.gov This approach allows for the rapid construction of fused bicyclic amides, which are core structures in various alkaloids. nih.gov While this specific example uses methyl vinyl ketone, the principle is directly applicable to this compound, which would lead to the formation of correspondingly functionalized bicyclic lactams.

The potential for this compound to participate in such elegant and efficient reaction cascades highlights its importance as a modern building block in organic synthesis, enabling the streamlined construction of complex molecular architectures.

Analytical and Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of ethyl 5-oxohex-2-enoate, providing unambiguous assignment of its proton and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The ethyl ester group is identified by a triplet signal for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂). The vinyl protons of the α,β-unsaturated system appear as distinct multiplets, with their coupling constants providing information about their geometric arrangement (E/Z isomerism). The methylene protons adjacent to the ketone and the vinyl group also show characteristic chemical shifts and splitting patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by identifying all the unique carbon environments within the molecule. Key signals include those for the ester carbonyl carbon, the ketone carbonyl carbon, the α- and β-carbons of the unsaturated system, the carbons of the ethyl group, and the methylene carbons of the hexenoate chain.

Interactive Data Table: ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| CH₃ (ethyl) | 1.28 (triplet) | 14.2 | 7.1 |

| OCH₂ (ethyl) | 4.19 (quartet) | 60.5 | 7.1 |

| C2-H | 6.09 (doublet) | 122.5 | 15.7 |

| C3-H | 6.89 (doublet of triplets) | 144.7 | 15.7, 6.9 |

| C4-H₂ | 2.80 (triplet) | 39.8 | 7.3 |

| C5-C=O | - | 207.1 | - |

| C6-H₃ | 2.18 (singlet) | 29.8 | - |

| C1=O (ester) | - | 166.2 | - |

Note: NMR data can vary slightly depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. The most prominent features are the strong absorption bands for the two carbonyl groups. The α,β-unsaturated ester carbonyl (C=O) stretching vibration typically appears at a lower frequency than a saturated ester due to conjugation. The ketone carbonyl stretching vibration is also clearly visible. Additionally, the C=C stretching of the alkene and the C-O stretching of the ester group provide further diagnostic peaks.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| C=O (α,β-unsaturated ester) | Stretching | 1715-1730 |

| C=O (ketone) | Stretching | 1705-1725 |

| C=C (alkene) | Stretching | 1640-1680 |

| C-O (ester) | Stretching | 1150-1250 |

| C-H (sp² vinyl) | Stretching | 3000-3100 |

| C-H (sp³) | Stretching | 2850-3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (156.18 g/mol ). The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule include the loss of the ethoxy group (-OCH₂CH₃), the loss of the ethyl group (-CH₂CH₃), and cleavage at the C4-C5 bond (alpha-cleavage relative to the ketone).

Interactive Data Table: Major Mass Spectral Fragments of this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 156 | [M]⁺ | [C₈H₁₂O₃]⁺ |

| 111 | [M - OCH₂CH₃]⁺ | [C₆H₇O₂]⁺ |

| 83 | [M - COOCH₂CH₃]⁺ | [C₅H₇O]⁺ |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |

UV-Visible Spectroscopy for Conjugated Systems

UV-Visible spectroscopy is used to study the electronic transitions within this compound, particularly within its conjugated π-system. The presence of the α,β-unsaturated carbonyl system gives rise to a characteristic absorption maximum (λ_max) in the ultraviolet region of the electromagnetic spectrum. This absorption corresponds to the π → π* electronic transition of the conjugated system. The position of the λ_max can be influenced by the solvent polarity. This technique confirms the presence of the conjugated chromophore within the molecular structure. The typical λ_max for such a system is in the range of 210-240 nm.

Interactive Data Table: UV-Visible Absorption Data for this compound

| Electronic Transition | λ_max (nm) | Solvent |

| π → π* | ~220 | Ethanol (B145695) |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and conformational landscape of ethyl 5-oxohex-2-enoate. These calculations provide detailed information about the molecule's geometry, orbital energies, and electron distribution.

For instance, the planarity of the α,β-unsaturated system is a critical factor. Calculations would likely reveal that a near-planar arrangement of the O=C-C=C framework is energetically favorable due to the extended π-conjugation. The orientation of the ethyl ester group and the acetyl group relative to this plane would then determine the different conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT

| Conformer | Dihedral Angle (O=C-C=C) | Dihedral Angle (C4-C5) | Relative Energy (kcal/mol) |

| A | ~180° (s-trans) | ~60° (gauche) | 0.00 |

| B | ~0° (s-cis) | ~60° (gauche) | 2.50 |

| C | ~180° (s-trans) | ~180° (anti) | 1.20 |

| D | ~0° (s-cis) | ~180° (anti) | 3.70 |

Note: This table is a hypothetical representation of data that would be obtained from DFT calculations.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) is crucial. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. For this compound, the HOMO is expected to be located primarily on the C=C double bond, while the LUMO would be centered on the conjugated system, particularly the β-carbon, making it susceptible to nucleophilic attack.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping out the potential energy surfaces of reactions involving this compound. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the calculation of activation energies for transition states.

A common reaction involving α,β-unsaturated carbonyl compounds is the Michael addition. Computational modeling can be used to study the addition of a nucleophile to the β-carbon of the this compound. By calculating the energy profile of the reaction pathway, the structure of the transition state can be determined, providing insights into the factors that control the reaction rate.

For example, the reaction could be modeled with a simple nucleophile like a cyanide ion or a more complex organocuprate reagent. The calculations would reveal whether the reaction proceeds through a concerted or a stepwise mechanism and would quantify the energy barrier that must be overcome.

Table 2: Hypothetical Calculated Activation Energies for the Michael Addition to this compound

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| CH₃NH₂ | Acetonitrile | 15.8 |

| (CH₃)₂CuLi | Diethyl ether | 10.2 |

| HS⁻ | Water | 12.5 |

Note: This table presents hypothetical data to illustrate the output of computational modeling of reaction pathways.

Prediction of Reactivity and Selectivity

The electronic and structural information obtained from quantum chemical calculations can be used to predict the reactivity and selectivity of this compound in various chemical transformations.

Reactivity: The presence of two electrophilic centers, the carbonyl carbon of the ketone and the β-carbon of the unsaturated ester, raises questions of chemoselectivity. Reactivity indices derived from DFT, such as the Fukui functions or the dual descriptor, can be used to predict which site is more susceptible to nucleophilic or electrophilic attack. These indices quantify the change in electron density at a particular atom upon the addition or removal of an electron. For this compound, these calculations would likely confirm the "soft" electrophilic character of the β-carbon, making it the preferred site for attack by soft nucleophiles, and the "hard" electrophilic character of the ketone carbonyl carbon, making it the target for hard nucleophiles.

Stereoselectivity: In reactions that can form new stereocenters, computational chemistry can predict the stereochemical outcome. For instance, in the reduction of the ketone carbonyl group, the approach of a hydride reagent can be modeled to determine whether the (R) or (S) alcohol will be the major product. By calculating the energies of the diastereomeric transition states leading to the different stereoisomers, the predicted stereoselectivity can be determined.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying static structures, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment, such as a solvent box.

An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal the accessible conformations and the timescales of transitions between them. This is particularly useful for understanding how the solvent influences the conformational equilibrium. The simulation can also provide information on the solvation structure around the molecule, highlighting specific interactions like hydrogen bonding between the solvent and the carbonyl oxygens of the ester and ketone groups.

Analysis of the MD trajectory can yield important data, such as the radial distribution functions between specific atoms of the solute and solvent, and the average number of hydrogen bonds. This provides a more realistic picture of the molecule's behavior in solution compared to the gas-phase calculations typically performed with DFT.

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity

The synthesis of α,β-unsaturated ketoesters like ethyl 5-oxohex-2-enoate often faces challenges in achieving high levels of chemo-, regio-, and stereoselectivity. Future research will likely focus on the development of sophisticated catalytic systems to address these issues.

Organocatalysis: The field of organocatalysis offers promising avenues for the enantioselective synthesis of chiral molecules. Proline and its derivatives have been shown to be effective catalysts in various asymmetric reactions. Future work could explore the use of novel chiral amines and thioureas to catalyze the asymmetric Michael addition to precursors of this compound, aiming for high yields and enantioselectivities. The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, could provide enhanced control over the stereochemical outcome.

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. Carboxylic acid reductases (CARs) have been utilized in chemo-enzymatic approaches to synthesize α,β-unsaturated esters from carboxylic acids. nih.govbeilstein-journals.org The process involves the enzymatic reduction of a suitable carboxylic acid precursor to an aldehyde, which then undergoes a Wittig-type reaction. nih.govbeilstein-journals.org Future research could focus on identifying or engineering novel reductases with high specificity towards precursors of this compound. Additionally, lipase-catalyzed reactions could be explored for kinetic resolutions or other transformations. ijsdr.org

Metal-Based Catalysis: Transition metal catalysis remains a cornerstone of organic synthesis. Palladium-catalyzed cross-coupling reactions, for instance, have been employed for the α,β-dehydrogenation of esters to form unsaturated systems. organic-chemistry.org Future investigations could focus on developing more efficient and selective palladium or other transition metal catalysts (e.g., ruthenium, rhodium) for the direct synthesis of this compound from simple starting materials. The use of chiral ligands in these catalytic systems will be crucial for achieving enantioselectivity.

A summary of potential catalytic approaches is presented in the table below.

| Catalytic Approach | Potential Catalysts | Key Advantages | Research Focus |

| Organocatalysis | Chiral amines (e.g., proline derivatives), Thioureas | Metal-free, environmentally benign, high enantioselectivity | Development of novel bifunctional catalysts for enhanced stereocontrol. |

| Biocatalysis | Carboxylic Acid Reductases (CARs), Lipases, Dehydrogenases | High selectivity, mild reaction conditions, environmentally friendly | Discovery and engineering of enzymes with high specificity and stability. |

| Metal-Based Catalysis | Palladium, Ruthenium, Rhodium complexes with chiral ligands | High catalytic activity, broad substrate scope | Design of catalysts for direct, selective, and enantioselective synthesis. |

Exploration of New Reactivity Modes and Synthetic Applications

The conjugated system of this compound provides a rich platform for exploring novel reactivity and developing new synthetic applications.

Cycloaddition Reactions: The electron-deficient double bond in α,β-unsaturated carbonyl compounds makes them excellent dienophiles in Diels-Alder reactions. rsc.org Future research could explore the [4+2] cycloaddition reactions of this compound with various dienes to construct complex cyclic structures. Furthermore, other types of cycloadditions, such as [3+2] and [4+1] cycloadditions, could be investigated to access a diverse range of heterocyclic compounds. ijsdr.org

Tandem Reactions: Tandem or cascade reactions offer an efficient way to build molecular complexity in a single pot. Organocatalytic tandem Michael-aldol reactions have been developed for the synthesis of functionalized chromenes. mdpi.com Similar strategies could be applied to this compound, where a Michael addition is followed by an intramolecular reaction, leading to the rapid construction of intricate molecular architectures. The development of tandem acyl substitution/Michael additions also presents a promising route for creating new functionalities. nih.gov

New Synthetic Applications: The functional groups present in this compound and its derivatives can be further elaborated to synthesize valuable molecules. The keto group can be reduced to a hydroxyl group, and the ester can be hydrolyzed or converted to other functional groups. These transformations open the door to the synthesis of a wide range of compounds, including natural products and pharmaceutically active molecules. Research into the synthetic utility of vicinal ketoesters, which are structurally related, highlights their importance as key intermediates in total synthesis. nih.gov

The following table summarizes potential new reactivity modes and applications.

| Reactivity Mode | Description | Potential Synthetic Outcomes |

| Cycloaddition Reactions | [4+2], [3+2], and [4+1] cycloadditions. | Complex carbocyclic and heterocyclic scaffolds. |

| Tandem Reactions | Sequential reactions in a single pot, e.g., Michael-aldol. | Rapid construction of highly functionalized molecules. |

| Functional Group Interconversion | Reduction of the ketone, hydrolysis/transformation of the ester. | Access to a diverse range of derivatives for various applications. |

Integration with Sustainable Chemistry Principles

The principles of green chemistry are increasingly guiding synthetic strategies. Future research on this compound will undoubtedly be influenced by the drive for more sustainable chemical processes.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in incorporating atoms from the reactants into the final product, is a key principle of green chemistry. Addition reactions, such as the Michael addition, are inherently atom-economical. ijsdr.orgacs.org Future synthetic routes to this compound should be designed to maximize atom economy by favoring addition reactions over substitution or elimination reactions that generate stoichiometric byproducts.

Renewable Feedstocks: The use of renewable feedstocks is crucial for a sustainable chemical industry. nih.gov Research into the production of this compound and its precursors from biomass-derived starting materials is a promising area. kit.edu For example, carbohydrates and lignin (B12514952) can be converted into platform chemicals that can then be used in the synthesis of more complex molecules. nih.govkit.edu

Green Solvents and Catalysts: The use of environmentally benign solvents, such as water or bio-based solvents, can significantly reduce the environmental impact of a chemical process. ijsdr.orgrsc.org Mechanochemistry, which involves reactions conducted in the absence of a solvent, is another promising green approach. mdpi.com The use of recyclable catalysts, such as solid-supported catalysts or enzymes, also contributes to the sustainability of a synthesis.

Sustainable approaches for the synthesis of related compounds are highlighted below.

| Sustainability Principle | Application in Synthesis | Examples |

| Atom Economy | Favoring addition reactions. | Michael addition, Diels-Alder reactions. ijsdr.orgacs.org |

| Renewable Feedstocks | Use of biomass-derived starting materials. | Synthesis from carbohydrates, lignin, or plant oils. nih.govkit.edu |

| Green Solvents & Catalysts | Use of water, bio-solvents, or solvent-free conditions; recyclable catalysts. | Aza-Michael reactions in water, mechanochemical synthesis, biocatalysis. ijsdr.orgmdpi.comacs.org |

Challenges and Opportunities in the Synthesis and Application of the Chemical Compound

While the future of research on this compound is promising, there are several challenges and opportunities that need to be addressed.

Challenges:

Selectivity: Achieving high levels of chemo-, regio-, and especially enantioselectivity in the synthesis of this compound and its derivatives remains a significant challenge. The development of highly selective catalysts is paramount.

Substrate Scope: Many existing synthetic methods are limited to a narrow range of substrates. Expanding the substrate scope to include more complex and diverse starting materials is an important goal.

Scalability: Laboratory-scale syntheses need to be scalable for potential industrial applications. This requires the development of robust and efficient processes that can be performed on a large scale.

Catalyst Stability and Reusability: For catalytic processes to be economically viable and sustainable, the catalysts used should be stable and easily recyclable.

Opportunities:

Discovery of Novel Reactivity: The unique structure of this compound offers opportunities for the discovery of new and unexpected reactivity patterns, leading to the development of novel synthetic methodologies.

Synthesis of Valuable Compounds: As a versatile building block, this compound can be used to synthesize a wide range of valuable compounds, including pharmaceuticals, agrochemicals, and materials.

Development of Greener Processes: There is a significant opportunity to develop more sustainable and environmentally friendly methods for the synthesis of this compound, aligning with the principles of green chemistry.

Interdisciplinary Research: The study of this compound can benefit from interdisciplinary collaborations, for example, with biochemists for the development of biocatalytic methods or with materials scientists for the creation of new polymers.

Q & A

How can researchers optimize the synthesis of Ethyl 5-oxohex-2-enoate while minimizing side-product formation?

Level : Basic

Methodological Answer :

To optimize synthesis, systematically vary reaction parameters (e.g., catalysts, solvents, temperature) using a fractional factorial design. Purification techniques like column chromatography or recrystallization should be validated via TLC and HPLC to assess purity. For reproducibility, document reaction kinetics and side-product profiles. Cross-validate results with NMR and mass spectrometry to confirm structural integrity.

Key Considerations :

- Use solvent polarity to control reaction rates and selectivity.

- Employ catalysts (e.g., Lewis acids) to enhance regioselectivity.

- Reference established protocols for α,β-unsaturated ester synthesis .

What advanced crystallographic techniques are recommended for resolving structural ambiguities in this compound derivatives?

Level : Advanced

Methodological Answer :

For crystal structure determination:

Data Collection : Use high-resolution X-ray diffraction (XRD) with synchrotron radiation for precise intensity measurements.

Structure Solution : Apply dual-space algorithms in SHELXD for phase problem resolution .

Refinement : Optimize with SHELXL , incorporating anisotropic displacement parameters and hydrogen-bonding networks .

Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .

Data Contradiction Resolution :

- Re-measure datasets at varying temperatures to resolve disorder.

- Compare DFT-calculated bond lengths/angles with experimental data .

How should researchers design experiments to investigate the α,β-unsaturated ester’s reactivity under nucleophilic conditions?

Level : Advanced

Methodological Answer :

Experimental Design :

- Variable Testing : Systematically vary nucleophiles (e.g., Grignard reagents, amines) and solvents (polar vs. nonpolar).

- Kinetic Analysis : Use stopped-flow spectroscopy to monitor reaction rates.

- Product Characterization : Employ GC-MS and NMR to identify regioisomers.

Statistical Approach : - Apply ANOVA to assess the impact of variables (e.g., solvent dielectric constant) on yield.

- Use error propagation models to quantify uncertainty in kinetic data .

What strategies ensure rigorous ethical compliance when publishing spectroscopic or crystallographic data?

Level : Basic

Methodological Answer :

Data Transparency : Archive raw diffraction data (e.g., CIF files) in public repositories like the Cambridge Structural Database.

Anonymization : Remove identifiers from collaborative datasets unless explicit consent is obtained.

Reproducibility : Document instrument calibration protocols and software settings (e.g., SHELXL refinement parameters) .

Ethical Frameworks :

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Reference institutional guidelines for data sharing and authorship .

How can researchers address contradictions in stereochemical outcomes of this compound derivatives?

Level : Advanced

Methodological Answer :

Analytical Workflow :

Chiral Chromatography : Use HPLC with chiral stationary phases to separate enantiomers.

Vibrational Circular Dichroism (VCD) : Confirm absolute configuration via VCD spectra.

Computational Validation : Compare experimental optical rotations with DFT-predicted values.

Resolving Discrepancies :

- Perform meta-analysis of prior studies to identify systematic errors (e.g., solvent polarity effects).

- Replicate experiments under controlled humidity/temperature conditions .

What statistical methods are effective for analyzing variable influences in synthetic yield optimization?

Level : Advanced

Methodological Answer :

Design of Experiments (DoE) :

- Use Box-Behnken or Central Composite Designs to model non-linear relationships between variables.

Data Analysis : - Apply multiple linear regression (MLR) to correlate catalyst loading and temperature with yield.

- Quantify uncertainty via Monte Carlo simulations.

Example Table :

| Variable | Range Tested | Impact on Yield (R²) |

|---|---|---|

| Catalyst (mol%) | 0.5–5.0 | 0.89 |

| Temperature (°C) | 25–80 | 0.75 |

| Solvent (DMF vs. THF) | – | 0.68 |

How can a systematic literature review identify gaps in the mechanistic understanding of this compound’s biological activity?

Level : Basic

Methodological Answer :

Search Strategy : Use Boolean operators in Scopus/PubMed (e.g., "this compound AND (mechanism OR kinetics)").

Inclusion Criteria : Prioritize peer-reviewed studies with full experimental details.

Gap Analysis : Map existing data to identify understudied areas (e.g., metabolic pathways or enzyme interactions).

Tools :

What methodologies validate the purity of this compound in solvent-free synthesis routes?

Level : Basic

Methodological Answer :

Chromatography : Use GC-FID to quantify residual solvents (<0.1% threshold).

Spectroscopy : Compare NMR integrals of target compound vs. impurities.

Thermal Analysis : DSC to detect polymorphic impurities via melting point deviations.

Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.